2-(Methyloxy)-4-(4-piperidinyl)aniline
Description
2-(Methyloxy)-4-(4-piperidinyl)aniline (CAS: 113310-52-4) is a substituted aniline derivative featuring a methoxy group at the 2-position and a piperidinyl group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . This compound is structurally classified as a piperidine-containing aniline, a scaffold frequently utilized in medicinal chemistry and organic synthesis. Its applications include serving as a precursor in the synthesis of pharmaceuticals and bioactive molecules, particularly those targeting central nervous system receptors .
Key structural features:
- Methoxy group: Enhances lipophilicity and influences electronic properties.
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methoxy-4-piperidin-4-ylaniline |
InChI |
InChI=1S/C12H18N2O/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7,13H2,1H3 |
InChI Key |
HGOGRIACANKVNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CCNCC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Aniline Ring
The following table highlights analogs with modifications to the methoxy or piperidinyl groups:
Key Structural and Functional Insights
Methoxy Group Impact: The 2-methoxy group in the target compound increases steric hindrance and electron-donating effects compared to non-methoxy analogs like 4-(Piperidin-4-yl)aniline (CAS: 113310-52-4). This modification enhances binding affinity to serotonin receptors in preclinical studies .
Piperidine vs. Piperazine Hybrids :
- Replacement of the piperidinyl group with a 4-methylpiperazinyl-piperidinyl moiety (CAS: 122833-04-9) introduces additional nitrogen atoms, altering basicity and pharmacokinetic profiles. Such hybrids show promise in dopamine D₂/D₃ receptor modulation .
Oxygen Linkers :
- Compounds like 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline (CAS: 358789-72-7) utilize an ether linkage to the piperidine ring, improving metabolic stability compared to direct piperidinyl attachment .
Fluorinated Derivatives :
- Fluorine substitution at the 5-position (CAS: 878155-86-3) enhances blood-brain barrier penetration, making it suitable for neuropharmacological applications .
Preparation Methods
Boronic Ester Intermediate Synthesis
The Royal Society of Chemistry’s protocol (Supporting Information, 2017) employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate in Suzuki couplings. For 2-(methoxy)-4-(4-piperidinyl)aniline, this boronic ester couples with 4-bromo-2-methoxyaniline under palladium catalysis.
Key Steps :
-
Coupling :
-
Deprotection : Acidic removal of the tert-butyloxycarbonyl (Boc) group yields free piperidine.
Advantages Over Traditional Methods
-
Regioselectivity : Ensures exclusive coupling at the para position.
-
Functional Group Tolerance : Compatible with nitro and methoxy groups.
Nitro Reduction Pathways
Catalytic Hydrogenation of Nitroarenes
CN113024454A highlights 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline synthesis via nitro reduction. Analogously, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one undergoes hydrogenation to the amine.
Conditions :
Challenges : Over-reduction of the ketone to alcohol is mitigated by controlled H₂ pressure and catalyst poisoning with quinoline.
Chemical Reduction with Fe/HCl
Alternative reductions using iron powder in HCl (Béchamp method) offer cost-effective scaling:
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Q & A
Q. What strategies mitigate solubility challenges during in vitro assays with this compound?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to maintain compound solubility without denaturing proteins .
- Salt Formation : React with HCl to form water-soluble hydrochloride salts .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
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